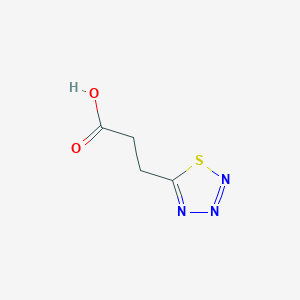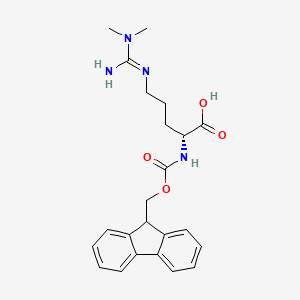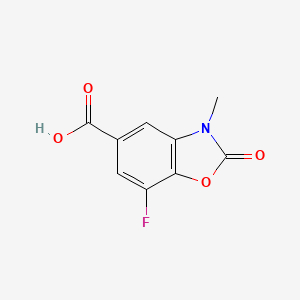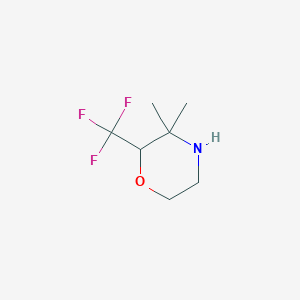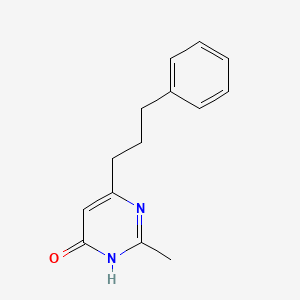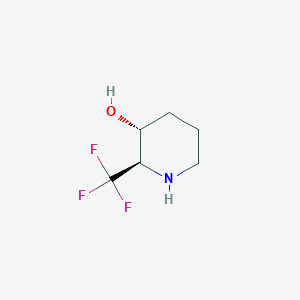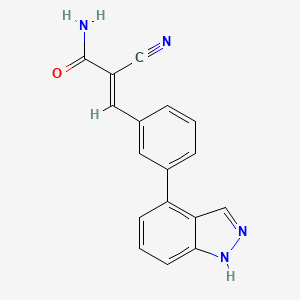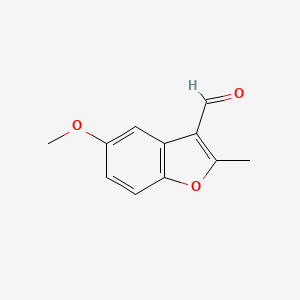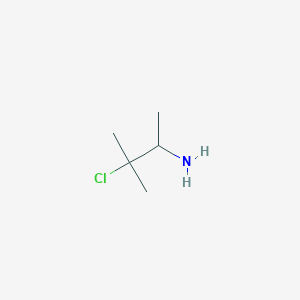
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes bromine, chlorine, and pyridine moieties, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloropyridine with ethyl 3-bromo-4-chloro-1H-pyrazole-5-carboxylate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds .
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound acts on the ryanodine receptors in insect muscles, leading to uncontrolled release of calcium ions. This disrupts muscle contraction, causing paralysis and eventually death of the insect .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate include:
Chlorantraniliprole: Another insecticide with a similar mode of action on ryanodine receptors.
Flubendiamide: An insecticide that also targets calcium channels in insects.
Cyantraniliprole: A compound with a broader spectrum of activity against various insect pests.
Uniqueness
What sets this compound apart is its specific structural features that allow for targeted interactions with molecular receptors. Its combination of bromine, chlorine, and pyridine moieties provides unique reactivity and selectivity in various applications .
Propiedades
Fórmula molecular |
C11H8BrCl2N3O2 |
|---|---|
Peso molecular |
365.01 g/mol |
Nombre IUPAC |
ethyl 5-bromo-4-chloro-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8BrCl2N3O2/c1-2-19-11(18)8-7(14)9(12)16-17(8)10-6(13)4-3-5-15-10/h3-5H,2H2,1H3 |
Clave InChI |
GUAWSLNEXRXPLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NN1C2=C(C=CC=N2)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


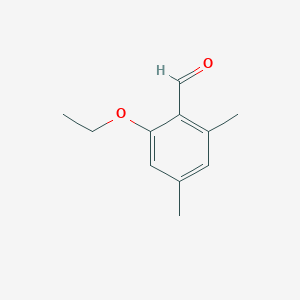

![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
